![molecular formula C12H14N2S B12220030 4-Methyl-5-[(2-methylphenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B12220030.png)
4-Methyl-5-[(2-methylphenyl)methyl]-1,3-thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-5-[(2-methylphenyl)methyl]-1,3-thiazol-2-amine is a heterocyclic organic compound that belongs to the thiazole family Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds This particular compound features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5-[(2-methylphenyl)methyl]-1,3-thiazol-2-amine can be achieved through various synthetic routes. One common method involves the reaction of 2-methylbenzylamine with 2-bromo-4-methylthiazole under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 2-methylbenzylamine and 2-bromo-4-methylthiazole.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in an organic solvent like dimethylformamide (DMF).
Procedure: The mixture is heated to reflux for several hours, allowing the nucleophilic substitution reaction to occur, forming the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-5-[(2-methylphenyl)methyl]-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to reduce any functional groups present.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-5 position, using reagents like bromine (Br2) or iodine (I2).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in acetic acid (CH3COOH) at room temperature.
Reduction: Sodium borohydride (NaBH4) in methanol (CH3OH) at room temperature.
Substitution: Bromine (Br2) in chloroform (CHCl3) at room temperature.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of halogenated thiazole derivatives.
Scientific Research Applications
4-Methyl-5-[(2-methylphenyl)methyl]-1,3-thiazol-2-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential as an anti-inflammatory, analgesic, and anticancer agent.
Industry: Utilized in the development of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 4-Methyl-5-[(2-methylphenyl)methyl]-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Tiazofurin: An antineoplastic drug featuring a thiazole ring.
Uniqueness
4-Methyl-5-[(2-methylphenyl)methyl]-1,3-thiazol-2-amine is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. The presence of the 2-methylphenyl and methyl groups enhances its potential for various applications, making it a valuable compound for research and development.
Properties
Molecular Formula |
C12H14N2S |
|---|---|
Molecular Weight |
218.32 g/mol |
IUPAC Name |
4-methyl-5-[(2-methylphenyl)methyl]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C12H14N2S/c1-8-5-3-4-6-10(8)7-11-9(2)14-12(13)15-11/h3-6H,7H2,1-2H3,(H2,13,14) |
InChI Key |
FYWUMXUTQKGQTR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CC2=C(N=C(S2)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methoxy-N-[2-(2-oxo-2,6,7,8-tetrahydrocyclopenta[g]chromen-4-yl)-1-benzofuran-3-yl]benzamide](/img/structure/B12219951.png)
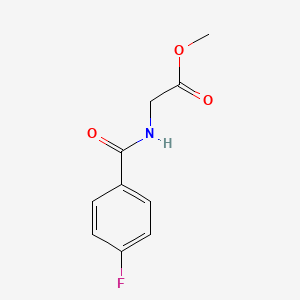
![[1-(6-Cyclopropylpyridazin-3-yl)piperidin-3-yl]methanol](/img/structure/B12219967.png)
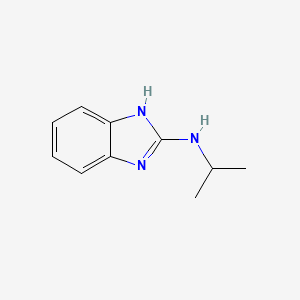
![4-butyl-N-{5-[(4-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide](/img/structure/B12219977.png)
![1-isopropyl-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-4-methyl-1H-pyrazol-3-amine](/img/structure/B12219985.png)
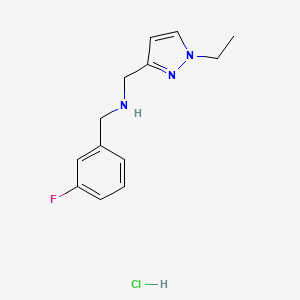
![7-Bromo-9-fluoro-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one](/img/structure/B12219995.png)
![2-(4-tert-butylphenyl)-7-(3,4-dichlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B12220006.png)
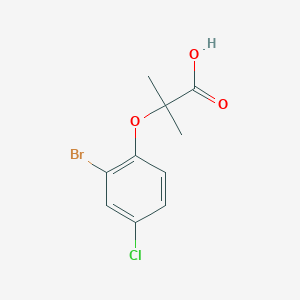
![1-methyl-N-[[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]pyrazol-3-amine;hydrochloride](/img/structure/B12220018.png)
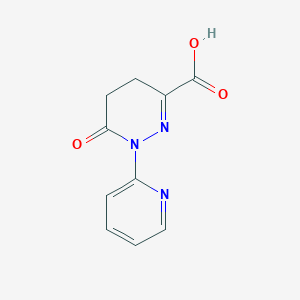
![1-[1-(difluoromethyl)-1H-pyrazol-5-yl]-N-(2-thienylmethyl)methanamine](/img/structure/B12220025.png)
![N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B12220028.png)
